molecular formula C17H13ClN2O B11836194 1-(4-Chlorophenyl)-2-cyclopropylquinazolin-4(1H)-one

1-(4-Chlorophenyl)-2-cyclopropylquinazolin-4(1H)-one

Cat. No.: B11836194
M. Wt: 296.7 g/mol
InChI Key: KNMICHNPDCWVJI-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-cyclopropylquinazolin-4(1H)-one is an organic compound with a complex structure that includes a quinazolinone core, a cyclopropyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-cyclopropylquinazolin-4(1H)-one typically involves multiple steps. One common method starts with the preparation of 4-chloroaniline, which is then reacted with cyclopropylcarbonyl chloride to form an intermediate. This intermediate undergoes cyclization with anthranilic acid to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or dimethyl ether and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures and proper handling of reagents are crucial in industrial settings to ensure the safety of workers and the environment .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-cyclopropylquinazolin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Chlorophenyl)-2-cyclopropylquinazolin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of various diseases.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-cyclopropylquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chlorophenyl)-2-cyclopropylquinazolin-4(1H)-one is unique due to its specific structural features, such as the presence of a cyclopropyl group and a quinazolinone core.

Properties

Molecular Formula

C17H13ClN2O

Molecular Weight

296.7 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-cyclopropylquinazolin-4-one

InChI

InChI=1S/C17H13ClN2O/c18-12-7-9-13(10-8-12)20-15-4-2-1-3-14(15)17(21)19-16(20)11-5-6-11/h1-4,7-11H,5-6H2

InChI Key

KNMICHNPDCWVJI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=O)C3=CC=CC=C3N2C4=CC=C(C=C4)Cl

Origin of Product

United States

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